N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxyphenyl)oxamide is a compound that features an indole moiety linked to an oxamide group
Mechanism of Action
Target of Action
The primary targets of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide are the cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes . These compounds are involved in rapid physiological responses .
Mode of Action
N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide: interacts with its targets, the COX isoenzymes, by blocking arachidonate binding . This competitive inhibition results in analgesic and anti-inflammatory effects .
Biochemical Pathways
The biochemical pathways affected by N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide are those involving the synthesis of prostaglandins and thromboxanes . The compound’s action on the COX isoenzymes inhibits the conversion of arachidonic acid to prostaglandin G , affecting the downstream synthesis of these important physiological compounds .
Pharmacokinetics
The pharmacokinetics of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide The compound was obtained in high yield in the reaction between tryptamine and naproxen
Result of Action
The molecular and cellular effects of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide ’s action are primarily analgesic and anti-inflammatory . By inhibiting the COX isoenzymes, the compound reduces the synthesis of prostaglandins and thromboxanes, which are involved in pain and inflammation responses .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, the mechanism of action of similar compounds involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Molecular Mechanism
It is known that similar compounds exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxyphenyl)oxamide typically involves the reaction between tryptamine and a substituted benzoyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors which allow for better control over reaction conditions and improved yields. The use of automated systems for purification and analysis can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxyphenyl)oxamide can undergo various chemical reactions including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxyphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxyphenyl)oxamide is unique due to its specific combination of an indole moiety and an oxamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-15-8-6-14(7-9-15)22-19(24)18(23)20-11-10-13-12-21-17-5-3-2-4-16(13)17/h2-9,12,21H,10-11H2,1H3,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPOELZGLGLAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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